molecular formula C11H14O3 B13515817 Methyl 4-hydroxy-3-(propan-2-yl)benzoate

Methyl 4-hydroxy-3-(propan-2-yl)benzoate

Cat. No.: B13515817
M. Wt: 194.23 g/mol
InChI Key: DHFMWYPCXCGJLR-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(propan-2-yl)benzoate is an organic compound with the molecular formula C11H14O3. It is also known by its IUPAC name, methyl 4-hydroxy-3-isopropylbenzoate . This compound is a derivative of benzoic acid and is characterized by the presence of a hydroxyl group and an isopropyl group attached to the benzene ring.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 4-hydroxy-3-propan-2-ylbenzoate

InChI

InChI=1S/C11H14O3/c1-7(2)9-6-8(11(13)14-3)4-5-10(9)12/h4-7,12H,1-3H3

InChI Key

DHFMWYPCXCGJLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-3-(propan-2-yl)benzoate typically involves the esterification of 4-hydroxy-3-(propan-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-(propan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-3-(propan-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-3-(propan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyl group plays a crucial role in this activity by donating hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-3-(propan-2-yl)benzoate is unique due to the presence of both the hydroxyl and isopropyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its solubility, reactivity, and potential biological activities compared to its analogs .

Biological Activity

Methyl 4-hydroxy-3-(propan-2-yl)benzoate, also known as isopropyl methylparaben, is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antioxidant, and potential anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a hydroxyl group and an isopropyl group, which enhance its solubility and biological activity compared to similar compounds like methyl 4-hydroxybenzoate and methyl 3-(propan-2-yl)benzoate. The structural uniqueness contributes to its distinct chemical reactivity and biological properties.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Pseudomonas aeruginosa100
Escherichia coli75
Enterococcus faecalis60

The Minimum Inhibitory Concentration (MIC) values indicate that the compound effectively inhibits the growth of these pathogens, demonstrating its potential as a natural preservative or therapeutic agent.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. The compound's hydroxyl group plays a crucial role in this mechanism by donating hydrogen atoms to neutralize reactive oxygen species (ROS).

Table 2: Antioxidant Activity Assessed by DPPH Method

Concentration (µM)% InhibitionReference
5030
10050
20070
40090

The results from the DPPH assay demonstrate that as the concentration of the compound increases, so does its ability to inhibit free radical formation, indicating strong antioxidant potential.

DNA Interaction Studies

Research has also focused on the compound's interaction with DNA, revealing its potential in cancer treatment strategies. The compound exhibits DNA cleavage activity, which could be harnessed for therapeutic applications.

Table 3: DNA Cleavage Activity

Concentration (µM)Cleavage ObservedReference
100Partial
200Moderate
400Complete

The ability of this compound to cleave plasmid DNA at higher concentrations suggests it may have applications in developing anticancer agents that target DNA.

Case Studies

  • Antimicrobial Efficacy : A study investigated the efficacy of this compound against clinical isolates of MRSA. Results showed a significant reduction in bacterial load, supporting its use in clinical settings for treating resistant infections .
  • Antioxidant Mechanism : Another research explored the mechanism by which the compound scavenges free radicals. It was found that the hydroxyl group is essential for its antioxidant activity, making it a candidate for formulations aimed at reducing oxidative stress-related diseases .

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